molecular formula C33H31BrN2O2 B2895924 (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one CAS No. 477888-97-4

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2895924
CAS No.: 477888-97-4
M. Wt: 567.527
InChI Key: BWGFDZIGSKTJGX-HMMYKYKNSA-N
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Description

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperazine ring substituted with benzhydryl and bromobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Substitution with Benzhydryl Group: The piperazine ring is then substituted with a benzhydryl group using a nucleophilic substitution reaction.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a similar nucleophilic substitution reaction.

    Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through a condensation reaction between the substituted piperazine and a suitable aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic Acid: Similar in structure due to the presence of a benzene ring substituted with a halogen.

    Neoprene: Although structurally different, it shares some chemical properties with (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(4-benzhydrylpiperazin-1-yl)-3-[4-[(4-bromophenyl)methoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31BrN2O2/c34-30-16-11-27(12-17-30)25-38-31-18-13-26(14-19-31)15-20-32(37)35-21-23-36(24-22-35)33(28-7-3-1-4-8-28)29-9-5-2-6-10-29/h1-20,33H,21-25H2/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGFDZIGSKTJGX-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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